5,8-Dibromoquinolin-3-amine
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Overview
Description
5,8-Dibromoquinolin-3-amine is a quinoline derivative characterized by the presence of bromine atoms at the 5th and 8th positions and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-substituted quinolines using bromine in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and reaction time to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
5,8-Dibromoquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dibromoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar biological activities.
Quinolin-8-amine: A related compound with an amine group at the 8th position.
Uniqueness
5,8-Dibromoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5th and 8th positions enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6Br2N2 |
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Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,8-dibromoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
InChI Key |
ZQZSIPWCRVXMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=C(C=N2)N)Br |
Origin of Product |
United States |
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